Enhanced Lipophilicity (XLogP3) vs. Non-Methylated Analog Improves Organic Phase Partitioning
The N-methyl substitution in tert-butyl N-(2-cyanoethyl)-N-methylcarbamate increases its computed lipophilicity (XLogP3 = 0.8) compared to the non-methylated analog tert-butyl N-(2-cyanoethyl)carbamate (XLogP3 = 0.6) [1][2]. This 0.2 log unit difference translates to approximately 58% higher theoretical partition coefficient (P ratio ≈ 1.58) between octanol and water, favoring the compound's retention in organic phases during liquid-liquid extractions and potentially improving yields in biphasic reaction workups.
+0.2 ΔXLogP3
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | tert-butyl N-(2-cyanoethyl)carbamate: 0.6 |
| Quantified Difference | +0.2 (ΔXLogP3) |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity improves extraction efficiency in organic/aqueous workups, reducing product loss and increasing isolated yields in multi-step sequences where the compound is used as an intermediate.
- [1] PubChem. tert-butyl N-(2-cyanoethyl)-N-methylcarbamate (CID: 20155843). National Center for Biotechnology Information. View Source
- [2] PubChem. tert-butyl N-(2-cyanoethyl)carbamate (CID: 2735664). National Center for Biotechnology Information. View Source
